2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole
Overview
Description
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole is a heterocyclic compound with the molecular formula C20H15NOS and a molecular weight of 317.4 g/mol. This compound has garnered significant scientific interest due to its unique and versatile properties, making it a subject of study in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the cyclodehydration of the corresponding accessible carboxylic acids and 1,2-phenylenediamine derivatives using 5 N hydrochloric acid as the catalyst and solvent .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways .
Comparison with Similar Compounds
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound shares a similar benzothiazole ring structure but differs in its substitution pattern.
2-Mercapto benzothiazole: Another benzothiazole derivative with different functional groups and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-[3-(phenoxymethyl)phenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-2-9-17(10-3-1)22-14-15-7-6-8-16(13-15)20-21-18-11-4-5-12-19(18)23-20/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHCYBZKSKJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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